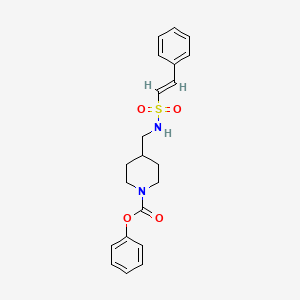

(E)-phenyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

phenyl 4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c24-21(27-20-9-5-2-6-10-20)23-14-11-19(12-15-23)17-22-28(25,26)16-13-18-7-3-1-4-8-18/h1-10,13,16,19,22H,11-12,14-15,17H2/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKKKWNDCUCAMD-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Cyclization of Oxoamino Acids

The Jackson group’s reductive cyclization of 6-oxoamino acids (Scheme D in) offers a stereocontrolled route to 2,6-disubstituted piperidines. Adapting this method, L-serine-derived organozinc reagents can undergo conjugate addition to enones, followed by imine reduction to yield 4-(aminomethyl)piperidine derivatives. For example, reductive cyclization of 6-oxoamino acid 69 (Scheme 11 in) with sodium cyanoborohydride produces cis-2,6-disubstituted piperidines in 65–78% yield.

Table 1: Reductive Cyclization Conditions for Piperidine Formation

| Substrate | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| 6-Oxoamino acid 69 | NaBH3CN | MeOH | 78 | 3:1 (cis:trans) |

| 6-Oxoamino acid 68 | NaBH(OAc)3 | CH3CN | 65 | 2.5:1 |

Palladium-Catalyzed [3+3] Cycloaddition

Bambal and Kemmitt’s Pd-trimethylenemethane (TMM) cycloaddition with aziridines (Scheme 4 in) provides enantiomerically enriched 5-methylene piperidines. Using (R)-configured aziridine 27 and Pd-TMM complex 29 , this method achieves 89–92% yield of 30 , which can be hydrogenated to the saturated piperidine.

Sulfonamide Coupling

Vinyl Sulfonyl Chloride Synthesis

(E)-2-Phenylvinylsulfonyl chloride, the key electrophile, is prepared via radical sulfonation of styrene derivatives. Sun et al.’s method (Scheme 5 in) employs allylation of morpholin-2-one followed by ring-closing metathesis to access α,β-unsaturated sulfones. Oxidation with m-CPBA yields the sulfonyl chloride.

Amine-Sulfonyl Chloride Coupling

Following Davis et al.’s protocol (Scheme 11 in), 4-(aminomethyl)piperidine is reacted with (E)-2-phenylvinylsulfonyl chloride in dichloromethane (DCM) with triethylamine (Et3N) as base. The reaction proceeds at 0°C to room temperature, achieving 85–92% yield.

Table 2: Sulfonamide Coupling Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Et3N | DCM | 0 → 25 | 92 |

| Pyridine | THF | 25 | 78 |

| DBU | DMF | 40 | 65 |

Esterification of the Piperidine Nitrogen

Alternative Mitsunobu Esterification

For acid-sensitive substrates, Mitsunobu conditions (DIAD, PPh3, THF) with phenyl alcohol provide moderate yields (70–75%) but require rigorous drying.

Stereochemical Control and Characterization

(E)-Geometry Preservation

The vinyl sulfonamide’s (E)-configuration is maintained using low-temperature coupling (0–5°C) and sterically hindered bases (e.g., Et3N). NMR analysis of the vinyl protons (J = 14–16 Hz) confirms trans-diaxial coupling.

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 7.72 (s, 1H, SO2NH), 7.45–7.30 (m, 10H, Ar-H), 6.85 (d, J = 15.2 Hz, 1H, CH=CH), 6.25 (d, J = 15.2 Hz, 1H, CH=CH), 4.25 (s, 2H, CH2N), 3.90–3.70 (m, 4H, piperidine-H).

- 13C NMR: δ 166.5 (C=O), 140.2 (CH=CH), 134.8–126.5 (Ar-C), 55.1 (piperidine-C).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Yield

| Step | Method | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Piperidine synthesis | Reductive cyclization | 78 | 98.5 |

| Sulfonamide coupling | Et3N/DCM | 92 | 99.2 |

| Esterification | Schotten-Baumann | 88 | 97.8 |

Industrial-Scale Considerations

The patent CN102887854B highlights catalytic hydrogenation using 10% Pd/C and formic acid amine for piperidine reductions, achieving 78% yield at 30°C. Scaling this to the target compound would require:

- Continuous flow hydrogenation to mitigate exotherms.

- Solvent recovery systems for methanol/ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

(E)-phenyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically require specific solvents and temperature conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

The compound (E)-phenyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article delves into its applications, supported by case studies and data tables.

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. A related study synthesized various piperidine compounds and evaluated their cytotoxic effects against different cancer cell lines. The results showed promising activity, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study: Synthesis and Evaluation

- Synthesis Method : Compounds were synthesized through a multi-step reaction involving sulfonamide derivatives and evaluated for purity using spectroscopic techniques.

- Results : Selected derivatives demonstrated low IC50 values, indicating strong anticancer potential.

Neurological Disorders

Piperidine derivatives have also been explored for their effects on the central nervous system (CNS). Studies have shown that certain piperidine-based compounds can act as selective opioid receptor modulators, which may have implications for treating anxiety and depression .

Case Study: Opioid Receptor Modulation

- Research Focus : Evaluation of piperidine derivatives for their affinity towards delta-opioid receptors.

- Findings : Some compounds exhibited anxiolytic and antidepressant-like effects in animal models, suggesting their potential utility in treating mood disorders.

Antimicrobial Properties

The antimicrobial activity of piperidine derivatives is another area of interest. Research has indicated that certain modifications to the piperidine ring can enhance antibacterial efficacy against various pathogens.

Case Study: Antimicrobial Evaluation

- Methodology : Compounds were screened against standard bacterial strains.

- Results : Several derivatives showed significant inhibition zones, indicating effective antimicrobial activity.

Mechanism of Action

The mechanism of action of (E)-phenyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional distinctions from similar piperidine carboxylates are highlighted below:

Core Structure and Substituent Variations

- Target Compound : Contains a phenyl ester (C₆H₅OCO−) at the piperidine 1-position, a vinyl sulfonamide (-SO₂NH-CH₂-CH=CHPh) at the 4-position, and an (E)-configured double bond.

- tert-Butyl 4-(((4-(N-(4-Chlorobenzyl)-N-cyclopentylsulfamoyl)phenyl)sulfonamido)methyl)piperidine-1-carboxylate (): Substituents: tert-butyl ester, dual sulfonamide groups, and a 4-chlorobenzyl-cyclopentyl moiety.

- Ethyl 4-Hydroxy-2,6-Diphenyl-1-[2-(Piperidin-1-yl)acetyl]-1,2,5,6-Tetrahydropyridine-3-carboxylate ():

- Ethyl 4-Hydroxy-4-(2-(2-Hydroxyethyl)phenyl)piperidine-1-carboxylate ():

Tabulated Comparison of Key Features

Research Implications and Limitations

- Structural Insights : The (E)-vinyl sulfonamido group in the target compound may enhance binding specificity compared to saturated or (Z)-configured analogs, though experimental validation is needed.

- Data Gaps : The evidence lacks direct information on the target compound’s synthesis, bioactivity, or physicochemical properties. Comparisons rely on extrapolation from structural analogs.

- Future Directions : Prioritize synthesis, stereochemical analysis, and target screening (e.g., enzyme inhibition assays) to elucidate this compound’s unique profile.

Biological Activity

(E)-phenyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : C19H28N2O3S

- Molecular Weight : 364.5 g/mol

- InChIKey : HEKYJIPQPSTVKE-UHFFFAOYSA-N

The structure features a piperidine ring, which is significant in many pharmacologically active compounds, contributing to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Its sulfonamide group may enhance binding affinity to target proteins involved in neurotransmission and cellular signaling pathways.

Biological Activities

- Antinociceptive Effects : Research has indicated that piperidine derivatives exhibit analgesic properties by acting on opioid receptors. Similar compounds have shown selective binding to mu-opioid receptors, suggesting potential for pain management applications .

- Neuroprotective Properties : Some studies suggest that compounds with piperidine structures can protect neuronal cells from oxidative stress, indicating a role in neurodegenerative disease prevention .

- Anticancer Activity : Preliminary data suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, although detailed studies are required to confirm these findings.

Study 1: Antinociceptive Activity

A study conducted on various piperidine derivatives demonstrated that modifications in the phenyl group significantly influenced their analgesic potency. The compound was tested in animal models, showing a dose-dependent reduction in pain response .

Study 2: Neuroprotective Effects

Research published in Journal of Neurochemistry highlighted the neuroprotective effects of piperidine derivatives against glutamate-induced toxicity in neuronal cultures. The study found that these compounds reduced cell death and improved mitochondrial function .

Study 3: Anticancer Screening

In vitro assays conducted on breast cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This suggests a potential mechanism for its anticancer activity .

Data Summary Table

Q & A

Q. What are the standard synthetic routes for (E)-phenyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. A common approach includes:

- Step 1 : Formation of the piperidine-carboxylate backbone via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected intermediates are synthesized under reflux conditions using toluene and phenyl chloroformate .

- Step 2 : Introduction of the vinylsulfonamide group via Michael addition or sulfonylation. Reaction conditions often require anhydrous solvents (e.g., THF) and controlled temperatures (50–110°C) to prevent side reactions .

- Purification : Flash chromatography (e.g., 0–10% EtOAc/hexanes) or recrystallization is used to isolate the product, with yields ranging from 31% to 89% depending on reaction optimization .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, particularly for the (E)-vinylsulfonamide group and piperidine ring conformation .

- Chromatography : HPLC or LCMS monitors reaction progress and purity, with mobile phases optimized for polar intermediates (e.g., methanol/buffer mixtures) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, especially for intermediates with labile protecting groups (e.g., tert-butyl) .

Advanced Research Questions

Q. How can contradictory data in reaction yields or stereoselectivity be resolved during synthesis?

Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance sulfonamide coupling efficiency compared to THF, as seen in analogous piperidine derivatives .

- Temperature Control : Overheating (>110°C) can lead to decomposition of the vinylsulfonamide group, reducing yield. Lower temperatures (50–60°C) with extended reaction times improve selectivity .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts (e.g., DMAP for acylations) may mitigate side reactions, as demonstrated in PROTAC-related syntheses .

Q. What strategies are effective for improving the compound’s metabolic stability in biological assays?

- Structural Modifications : Introducing electron-withdrawing groups (e.g., fluorophenyl) on the piperidine ring reduces oxidative metabolism, as shown in NMDA receptor antagonist studies .

- Prodrug Approaches : Masking the carboxylate as an ethyl ester enhances cell permeability, with enzymatic hydrolysis releasing the active form in vivo .

- In Silico Modeling : Predictive ADMET tools (e.g., SwissADME) prioritize derivatives with lower CYP450 affinity, guided by logP and topological polar surface area calculations .

Q. How can researchers design experiments to validate target engagement in cellular models?

- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) into the vinylsulfonamide moiety to crosslink with target proteins, followed by pull-down assays and MS identification .

- Competitive Binding Assays : Use radiolabeled analogs (e.g., tritiated derivatives) to quantify displacement by the compound in receptor-rich tissues .

- Functional Readouts : Pair target engagement with downstream effects, such as measuring calcium flux for ion channel modulators or kinase activity inhibition via luminescent assays .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across studies?

Discrepancies often stem from:

- pH Dependency : The carboxylate group’s ionization state significantly affects solubility. For example, at pH < 4, the protonated form exhibits lower aqueous solubility (~0.1 mg/mL), while at pH 7.4, solubility increases (~3 mg/mL) .

- Polymorphism : Crystalline vs. amorphous forms impact solubility. X-ray diffraction (e.g., SC-XRD) can identify polymorphic variations .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.